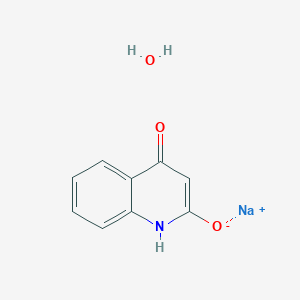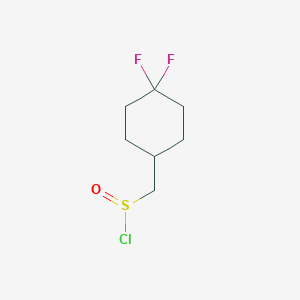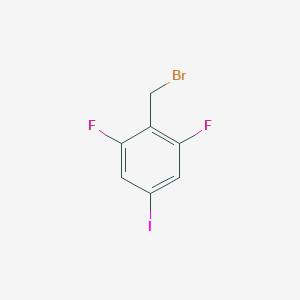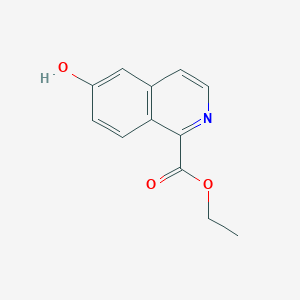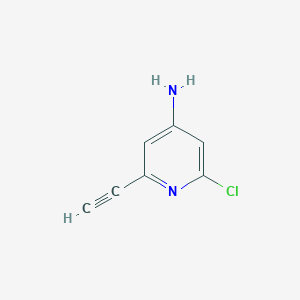
2-Chloro-6-ethynylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-ethynylpyridin-4-amine is a heterocyclic aromatic compound that contains a pyridine ring substituted with a chlorine atom at the second position, an ethynyl group at the sixth position, and an amino group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethynylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: Introduction of the chlorine atom at the second position of the pyridine ring.
Ethynylation: Introduction of the ethynyl group at the sixth position.
Amination: Introduction of the amino group at the fourth position.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation.
Oxidation and Reduction: The amino group can be involved in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide can be used.
Addition Reactions: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation.
Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Addition Products: Hydrogenation of the ethynyl group can yield ethyl derivatives.
Oxidation Products: Oxidation of the amino group can lead to nitro derivatives.
科学的研究の応用
2-Chloro-6-ethynylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-6-ethynylpyridin-4-amine involves its interaction with specific molecular targets. The chlorine and ethynyl groups can facilitate binding to enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
2-Chloro-6-methylpyridin-4-amine: Similar structure but with a methyl group instead of an ethynyl group.
2-Chloro-6-ethoxypyridin-4-amine: Contains an ethoxy group instead of an ethynyl group.
Uniqueness: 2-Chloro-6-ethynylpyridin-4-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming various derivatives. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C7H5ClN2 |
|---|---|
分子量 |
152.58 g/mol |
IUPAC名 |
2-chloro-6-ethynylpyridin-4-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-6-3-5(9)4-7(8)10-6/h1,3-4H,(H2,9,10) |
InChIキー |
IEYJZXOKBKDFSN-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NC(=CC(=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



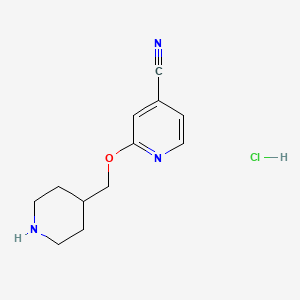


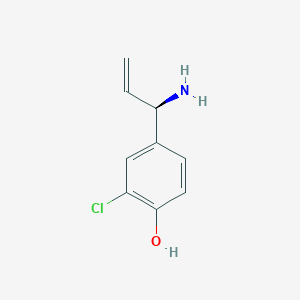
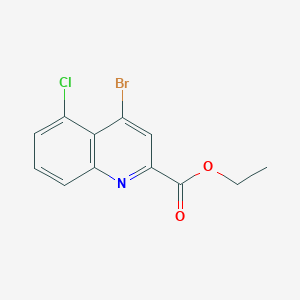
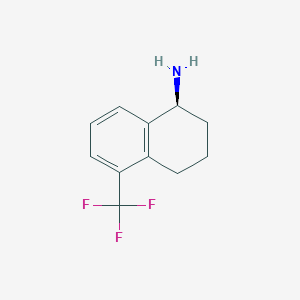
![(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)
